5-(Dimethylamino)pyridine-2-carbaldehyde
Overview
Description
5-(Dimethylamino)pyridine-2-carbaldehyde: is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a dimethylamino group at the 5-position and an aldehyde group at the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine-5-carbaldehyde with dimethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran or dioxane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Dimethylamino)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: 5-(Dimethylamino)pyridine-2-carboxylic acid.
Reduction: 5-(Dimethylamino)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(Dimethylamino)pyridine-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving pyridine derivatives .
Medicine: Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a useful intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The aldehyde group can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of stable adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
2-(Dimethylamino)pyrimidine-5-carbaldehyde: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Dimethylaminopyridine: Lacks the aldehyde group but has a similar dimethylamino substitution.
Uniqueness: 5-(Dimethylamino)pyridine-2-carbaldehyde is unique due to the presence of both the dimethylamino and aldehyde groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Biological Activity
Overview
5-(Dimethylamino)pyridine-2-carbaldehyde (CAS No. 31191-06-7) is an organic compound belonging to the class of pyridine derivatives. It features a dimethylamino group at the 5-position and an aldehyde group at the 2-position of the pyridine ring. This compound is notable for its diverse applications in organic synthesis, medicinal chemistry, and biological research due to its unique reactivity and ability to interact with various biological targets.
This compound can be synthesized through several methods, including the reaction of 2-chloropyridine-5-carbaldehyde with dimethylamine in the presence of a base like triethylamine. The reaction typically occurs in solvents such as tetrahydrofuran or dioxane at room temperature, followed by purification via column chromatography to yield high-purity products.
The biological activity of this compound is primarily attributed to its functional groups. The dimethylamino group acts as a nucleophile, allowing for various chemical reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biological molecules. This interaction can modulate enzyme activity and influence various biological pathways.
Biological Activity and Research Findings
Research has shown that derivatives of pyridine, including this compound, exhibit significant biological activities. Here are some key findings:
- Anticancer Activity : A study evaluated several pyridine derivatives, including those similar to this compound, for their cytotoxic effects against L1210 leukemia cells. Certain derivatives demonstrated potent inhibition of ribonucleotide reductase activity, which is crucial for DNA synthesis in cancer cells. The most active compounds showed IC50 values around 1 µM and prolonged survival in treated mice .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has been used as a probe to study enzyme-catalyzed reactions, indicating its utility in understanding biochemical mechanisms involving pyridine derivatives .
- Pharmacological Applications : Due to its structural characteristics, this compound serves as a scaffold for drug design targeting various diseases, including cancer and inflammatory conditions. Its ability to form stable adducts with biological molecules makes it a valuable intermediate in drug discovery .
Case Studies
Several studies have highlighted the biological effects of compounds related to this compound:
- In Vitro Studies : In vitro assays demonstrated that certain thiosemicarbazones derived from pyridine carbaldehydes exhibited significant cytotoxicity against cancer cell lines, with some compounds achieving IC50 values below 1 µM .
- In Vivo Efficacy : Animal studies showed that specific derivatives could significantly extend survival times in leukemia-bearing mice when administered at optimized doses over multiple days .
- Mechanistic Insights : Research has elucidated the mechanisms by which these compounds exert their effects, including the inhibition of critical enzymes involved in nucleotide metabolism and potential anti-inflammatory pathways .
Comparative Analysis
To further understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Dimethylamino and aldehyde groups | Anticancer, enzyme inhibition |
4-Dimethylaminopyridine | Dimethylamino group only | Catalytic activity enhancer |
2-(Dimethylamino)pyrimidine-5-carbaldehyde | Pyrimidine ring with dimethylamino | Variable anticancer activity |
Properties
IUPAC Name |
5-(dimethylamino)pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-4-3-7(6-11)9-5-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRWCDQGOOUVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31191-06-7 | |
Record name | 5-(dimethylamino)pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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